RGX-104

説明

特性

IUPAC Name |

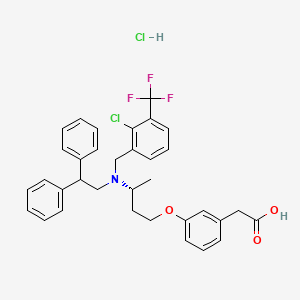

2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H33ClF3NO3.ClH/c1-24(18-19-42-29-16-8-10-25(20-29)21-32(40)41)39(22-28-15-9-17-31(33(28)35)34(36,37)38)23-30(26-11-4-2-5-12-26)27-13-6-3-7-14-27;/h2-17,20,24,30H,18-19,21-23H2,1H3,(H,40,41);1H/t24-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMIYQOJZLRHTO-GJFSDDNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34Cl2F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610318-03-1 | |

| Record name | RGX-104 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610318031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABEQUOLIXRON HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D32013XLTX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of RGX-104: A Technical Guide to its Anti-Cancer Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGX-104, also known as Abequolixron, is a first-in-class, orally bioavailable small molecule agonist of the Liver X Receptor (LXR).[1] It represents a novel immunotherapeutic approach that targets the innate immune system to overcome cancer's immunosuppressive mechanisms.[1][2] The anti-tumor activity of this compound is primarily mediated through the transcriptional activation of the Apolipoprotein E (ApoE) gene, which sets off a cascade of events within the tumor microenvironment, ultimately leading to tumor growth inhibition and enhanced anti-tumor immunity.[3][4] This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Core Mechanism of Action: The LXR-ApoE Axis

The central mechanism of this compound revolves around its function as a potent LXR agonist. LXRs are nuclear receptors that, upon activation, form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, including ApoE.[5]

The activation of the LXR-ApoE pathway by this compound initiates a multi-faceted anti-cancer response:

-

Modulation of the Innate Immune System: this compound reprograms the tumor microenvironment from an immunosuppressive to an immunostimulatory state.[3][6]

-

Depletion of Myeloid-Derived Suppressor Cells (MDSCs): A key effect of increased ApoE expression is the depletion of MDSCs, a heterogeneous population of immature myeloid cells that potently suppress T-cell responses.[1][5]

-

Activation of Dendritic Cells (DCs): this compound promotes the activation and maturation of dendritic cells, which are critical for initiating and sustaining anti-tumor T-cell immunity.[1][7]

-

Stimulation of Cytotoxic T-Lymphocytes (CTLs): By depleting MDSCs and activating DCs, this compound indirectly leads to the activation and proliferation of tumor-antigen-specific CD8+ cytotoxic T-lymphocytes.[3][8]

-

Inhibition of Tumor Angiogenesis: The LXR-ApoE pathway has also been shown to inhibit the recruitment of blood vessels to the tumor, further impeding its growth.[3][9]

Signaling Pathway

The signaling cascade initiated by this compound is depicted below:

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from studies investigating the effects of this compound.

Table 1: In Vivo Anti-Tumor Efficacy of this compound Monotherapy

| Cancer Model | Animal Model | This compound Dose | Outcome | Reference |

| Melanoma (B16F10) | C57BL/6 Mice | 80 mg/kg (IP) | Significant tumor growth suppression | [8] |

| Lung Cancer (LLC) | C57BL/6 Mice | 100 mg/kg (Oral) | Significant tumor growth suppression | [8] |

| Ovarian Cancer (SKOV3) | NOD SCID or RAG mice | 100 mg/kg (Oral, daily) | Robustly suppressed tumor growth | |

| Glioblastoma (U118) | Mice | 100 mg/kg (Oral) | Significant tumor growth suppression | [8] |

Table 2: Pharmacodynamic Effects of this compound in a Phase 1 Clinical Trial

| Parameter | Patient Population | This compound Dose | Key Findings | Reference |

| ApoE Gene Expression | Refractory solid tumors | 120 mg QD to 200 mg BID | Dose-dependent increase; median 3.57-fold, mean 11.61-fold at steady-state | [2] |

| MDSC Depletion (Granulocytic) | Refractory solid tumors | 120 mg QD to 200 mg BID | Median 78% decrease; up to 95% depletion | [2][8] |

| MDSC Depletion (Monocytic) | Refractory solid tumors | 120 mg QD to 200 mg BID | Median 33% decrease; up to 89% depletion | [2] |

| Dendritic Cell Activation | Refractory solid tumors | 120 mg QD to 200 mg BID | Median 34% increase in PD-L1 on DCs | [8] |

| CTL Activation | Refractory solid tumors | 120 mg QD to 200 mg BID | Median 257% increase in PD-1+GITR+ CD8+ T-cells | [8] |

Table 3: Clinical Activity of this compound in Combination with Docetaxel (Phase 1b)

| Patient Population | Dosing Regimen | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |

| Refractory solid tumors | This compound (80mg or 100mg BID, 5/7 days) + Docetaxel (28mg/m²) | 33% | 67% | [3] |

| Advanced/Metastatic NSCLC (evaluable) | This compound + Docetaxel | 53% | - | [10] |

| Advanced/Metastatic NSCLC (ITT) | This compound + Docetaxel | 38% | - | [10] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vivo Murine Cancer Models

Objective: To evaluate the anti-tumor efficacy of this compound in immunocompetent and immunodeficient mice.

General Protocol:

-

Cell Lines and Culture: Murine cancer cell lines such as B16F10 melanoma, Lewis Lung Carcinoma (LLC), or CT26 colon carcinoma are cultured in appropriate media (e.g., DMEM or RPMI) supplemented with 10% FBS and antibiotics.[7][11]

-

Animal Models: 6-8 week old C57BL/6 (syngeneic) or immunodeficient (e.g., NOD SCID or RAG) mice are used.[7]

-

Tumor Inoculation: A suspension of 0.5 x 10^6 to 5 x 10^6 cancer cells in phosphate-buffered saline (PBS) is injected subcutaneously or intradermally into the flank of the mice.[11][12]

-

This compound Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. This compound is administered orally (e.g., via chow or gavage) or intraperitoneally at doses ranging from 80 to 100 mg/kg daily.[8]

-

Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²). Animal body weight and general health are also monitored.[12]

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues (tumor, spleen, lymph nodes) can be collected for further analysis, such as flow cytometry.

Flow Cytometry for Immune Cell Profiling

Objective: To quantify and characterize immune cell populations (MDSCs, DCs, T-cells) in peripheral blood and tumor tissue.

General Protocol:

-

Sample Preparation:

-

Peripheral Blood: Whole blood is collected in EDTA tubes. Red blood cells are lysed using an appropriate lysis buffer.

-

Tumor Tissue: Tumors are mechanically dissociated and digested with enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.

-

-

Antibody Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies against cell surface markers.

-

MDSCs: Granulocytic MDSCs (G-MDSC) are typically identified as CD33+CD15+HLA-DR-/low, while Monocytic MDSCs (M-MDSC) are CD14+Lin-HLA-DR-/low.[2]

-

Dendritic Cells: Identified as Lin-HLA-DR+, with activation markers such as CD80, CD83, CD86, and PD-L1.[8]

-

T-Cells: T-cells are identified by CD3, with subsets defined by CD4 and CD8. Activation markers include PD-1 and GITR.[2][8]

-

-

Data Acquisition: Stained cells are analyzed on a flow cytometer.

-

Data Analysis: Gating strategies are applied to identify and quantify the different immune cell populations.

Quantitative Real-Time PCR (qPCR) for ApoE Expression

Objective: To measure the induction of ApoE gene expression following this compound treatment.

General Protocol:

-

Sample Collection: Whole blood is collected from patients at baseline and at various time points during treatment.[3]

-

RNA Extraction: Total RNA is extracted from whole blood leukocytes using a suitable kit.

-

cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR: Real-time PCR is performed using primers and a probe specific for the human ApoE gene. A housekeeping gene (e.g., ACTB) is used for normalization.[13]

-

Data Analysis: The relative expression of ApoE is calculated using the delta-delta Ct method.

Conclusion

This compound represents a promising new frontier in cancer immunotherapy. Its unique mechanism of action, centered on the activation of the LXR-ApoE pathway, offers a multi-pronged attack on the tumor microenvironment. By depleting immunosuppressive MDSCs, activating antigen-presenting dendritic cells, and consequently stimulating a robust cytotoxic T-cell response, this compound has demonstrated significant anti-tumor activity in both preclinical models and early-phase clinical trials. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of LXR agonists in oncology. The ongoing clinical development of this compound, both as a monotherapy and in combination with other anti-cancer agents, holds the potential to address significant unmet needs in patients with advanced malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. LXR agonism promotes macroscopic change in the tumor microenvironment [acir.org]

- 3. air.unimi.it [air.unimi.it]

- 4. assaygenie.com [assaygenie.com]

- 5. LXR/ApoE activation restricts innate immune suppression in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of Circulating and Tissue Myeloid-Derived Suppressor Cells (MDSC) by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 7. Evaluating the Combined Anticancer Response of Checkpoint Inhibitor Immunotherapy and FAP-Targeted Molecular Radiotherapy in Murine Models of Melanoma and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. inspirna.com [inspirna.com]

- 9. miltenyibiotec.com [miltenyibiotec.com]

- 10. researchgate.net [researchgate.net]

- 11. A Model of Combination Therapy of Lewis Lung Carcinoma using Resection and Cytostatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. meliordiscovery.com [meliordiscovery.com]

- 13. A rapid and cost-effective method for genotyping apolipoprotein E gene polymorphism - PMC [pmc.ncbi.nlm.nih.gov]

The LXR/ApoE Pathway: A Novel Axis in Tumor Immunology and a Target for Therapeutic Intervention

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The tumor microenvironment is a complex and dynamic landscape that plays a pivotal role in cancer progression and the efficacy of immunotherapies. A key feature of many tumors is the accumulation of immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs), which dampen anti-tumor immune responses. Recent research has unveiled a critical regulatory axis, the Liver X Receptor (LXR)/Apolipoprotein E (ApoE) pathway, which governs the abundance and function of these innate immune suppressor cells. Activation of LXR, a nuclear receptor, leads to the transcriptional upregulation of its target gene, ApoE. Secreted ApoE, in turn, can induce apoptosis in MDSCs, thereby relieving their immunosuppressive effects and promoting cytotoxic T-lymphocyte (CTL) activity against tumors. This whitepaper provides a comprehensive technical overview of the LXR/ApoE pathway in tumor immunology, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the underlying mechanisms and experimental workflows.

The LXR/ApoE Signaling Pathway in Tumor Immunity

The LXR/ApoE pathway represents a significant checkpoint in the regulation of innate immune suppression within the tumor microenvironment.[1][2] LXRs, which include LXRα and LXRβ isoforms, are nuclear receptors that function as ligand-activated transcription factors.[3][4] Upon activation by natural or synthetic agonists, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, including ApoE.[5]

ApoE is a secreted lipoprotein that plays a crucial role in lipid metabolism and has been increasingly recognized for its immunomodulatory functions.[6][7] In the context of cancer, tumor and stromal cells can secrete ApoE.[5] This secreted ApoE can then interact with its receptor, the Low-density lipoprotein receptor-related protein 8 (LRP8), also known as ApoER2, expressed on the surface of MDSCs.[8][9][10] The binding of ApoE to LRP8 on MDSCs triggers a signaling cascade that culminates in the induction of apoptosis, or programmed cell death, of these immunosuppressive cells.[8][11] The depletion of MDSCs within the tumor microenvironment alleviates their suppressive effects on T-cells, leading to enhanced activation and function of cytotoxic T-lymphocytes (CTLs) and subsequent anti-tumor immunity.[2][11]

Figure 2: Experimental workflow for in vivo immune profiling.

Conclusion and Future Directions

The LXR/ApoE pathway has emerged as a promising target for cancer immunotherapy. The ability of LXR agonists to deplete immunosuppressive MDSCs and enhance anti-tumor T-cell responses provides a strong rationale for their clinical development, both as monotherapies and in combination with other immunotherapies like checkpoint inhibitors. The quantitative data from preclinical and early clinical studies are encouraging, demonstrating robust on-target effects.

Future research in this area should focus on several key aspects:

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to LXR agonist therapy.

-

Combination Therapies: Optimizing combination strategies with checkpoint inhibitors and other cancer treatments to maximize synergistic effects.

-

Understanding Context-Dependency: Further elucidating the context-dependent roles of ApoE in different tumor types to tailor therapeutic approaches.

-

Next-Generation LXR Agonists: Developing novel LXR agonists with improved therapeutic indices and reduced side effects.

References

- 1. ascopubs.org [ascopubs.org]

- 2. inspirna.com [inspirna.com]

- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 4. Analysis of LXR Nuclear Receptor Cistrome Through ChIP-Seq Data Bioinformatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liver X receptors as potential targets for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Frontiers | Tumor Apolipoprotein E is a key checkpoint blocking anti-tumor immunity in mouse melanoma [frontiersin.org]

- 8. LXR/ApoE activation restricts innate immune suppression in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Low-density lipoprotein receptor-related protein 8 - Wikipedia [en.wikipedia.org]

- 10. uniprot.org [uniprot.org]

- 11. Tumor Apolipoprotein E is a key checkpoint blocking anti-tumor immunity in mouse melanoma - PMC [pmc.ncbi.nlm.nih.gov]

RGX-104: A Technical Guide to Myeloid-Derived Suppressor Cell Depletion through LXR/ApoE Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RGX-104 (Abequolixron) is a first-in-class, orally bioavailable small molecule agonist of the Liver X Receptor (LXR). It represents a novel immunotherapeutic strategy that targets the innate immune system to overcome tumor-induced immunosuppression. The core mechanism of this compound involves the activation of the LXR/Apolipoprotein E (ApoE) pathway, leading to the targeted depletion of myeloid-derived suppressor cells (MDSCs). This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, outlining relevant experimental protocols, and visualizing the core biological pathways and experimental workflows.

Introduction to this compound and Myeloid-Derived Suppressor Cells

Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that accumulate in the tumor microenvironment and peripheral circulation of cancer patients. They are potent suppressors of both innate and adaptive immunity, thereby facilitating tumor progression and resistance to various cancer therapies, including checkpoint inhibitors.[1][2] this compound is an LXR agonist that modulates innate immunity by transcriptionally activating the ApoE gene.[2][3] The resulting increase in ApoE protein induces apoptosis in MDSCs, leading to their depletion and a subsequent activation of cytotoxic T-lymphocytes (CTLs).[4][5]

Mechanism of Action: The LXR/ApoE Signaling Pathway

This compound functions by activating LXR, a nuclear receptor that forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, including ApoE. The subsequent increase in ApoE secretion leads to the depletion of MDSCs through apoptosis, a process mediated by the interaction of ApoE with the Low-Density Lipoprotein Receptor-Related Protein 8 (LRP8) on the surface of MDSCs.[2][5]

Quantitative Data Summary

Preclinical Efficacy of this compound Monotherapy

| Tumor Model | Treatment | Outcome | Reference |

| B16F10 (Melanoma) | This compound (100 mg/kg, oral chow) | Significant tumor growth suppression | [2] |

| LLC (Lewis Lung Carcinoma) | This compound (100 mg/kg, oral chow) | Significant tumor growth suppression | [6] |

| CT26 (Colon Carcinoma) | This compound (100 mg/kg, oral chow) | Significant tumor growth suppression | [6] |

| Ovarian Cancer | This compound (100 mg/kg, oral chow) | Significant tumor growth suppression | [2] |

| Glioblastoma | This compound (100 mg/kg, oral chow) | Significant tumor growth suppression | [2] |

| Renal Cell Carcinoma | This compound (100 mg/kg, oral chow) | Significant tumor growth suppression | [2] |

| Triple-Negative Breast Cancer | This compound (100 mg/kg, oral chow) | Significant tumor growth suppression | [2] |

Preclinical Efficacy of this compound Combination Therapy

| Tumor Model | Combination Therapy | Outcome | Reference |

| LLC (Lewis Lung Carcinoma) | This compound + anti-PD-1 | Synergistic anti-tumor activity | [2] |

| B16F10 (Melanoma) | This compound + anti-PD-1 | Synergistic antitumor activity in a PD-1 resistant model | [6] |

| Various | This compound + Docetaxel (B913) | Highly efficacious in models with MDSC-associated docetaxel resistance | [3] |

Clinical Trial Data: this compound Monotherapy (Phase 1a)

| Parameter | Result | Reference |

| Patient Population | 26 patients with refractory solid tumors | [1] |

| Dosing | 120 mg QD to 200 mg BID | [7] |

| G-MDSC Depletion | Up to 95% depletion (median 86% decrease) | [8] |

| M-MDSC Depletion | Up to 89% depletion (median 33% decrease) | [8] |

| ApoE Gene Expression | Median 3.57-fold increase | [6] |

| Activated CTLs (PD-1+GITR+ CD8+) | Median 322% increase | [8] |

| Clinical Benefit | 1 confirmed partial response, 7 stable disease | [1] |

Clinical Trial Data: this compound in Combination with Docetaxel (Phase 1b)

| Parameter | Result | Reference |

| Patient Population | 11 patients with refractory solid tumors | [3] |

| MDSC Depletion | >50% sustained depletion | [9] |

| Overall Response Rate (ORR) | 22% (evaluable patients) | [3] |

| Disease Control Rate (DCR) | 56% (evaluable patients) | [3] |

| T-Cell Activation | Increased beyond that observed with this compound alone | [9] |

Experimental Protocols

In Vivo Murine Tumor Models

-

Cell Lines and Culture: B16F10 (melanoma), LLC (Lewis Lung Carcinoma), and CT26 (colon carcinoma) cell lines are maintained in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).

-

Animal Models: C57BL/6 mice (6-8 weeks old) are typically used. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Tumor Cell Implantation: A suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) is injected subcutaneously into the flank of the mice.

-

This compound Administration: this compound is administered orally, either formulated in the chow (e.g., 100 mg/kg) or by oral gavage. Treatment is typically initiated when tumors become palpable.[2][6]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length x width^2) / 2.

-

Tissue Collection: At the end of the experiment, mice are euthanized, and tumors, spleens, and peripheral blood are collected for further analysis.

MDSC Isolation and Flow Cytometry

-

Sample Preparation:

-

Peripheral Blood: Whole blood is collected in EDTA tubes. Red blood cells are lysed using an appropriate lysis buffer.

-

Spleen and Tumor: Tissues are mechanically dissociated to create a single-cell suspension.

-

-

MDSC Staining:

-

Human: Cells are stained with a cocktail of fluorescently conjugated antibodies. A typical panel for G-MDSCs is CD15+/CD14-/CD33dim/HLA-DR- and for M-MDSCs is CD14+/Lin-/HLA-DR-.[2]

-

Murine: A common panel for G-MDSCs is Ly6G+/Ly6Clow/CD11b+ and for M-MDSCs is Ly6C+/Ly6G-/CD11b+.

-

-

Flow Cytometry Analysis: Samples are acquired on a flow cytometer. A sequential gating strategy is employed to identify MDSC populations.

ApoE Secretion Assay (ELISA)

-

Sample Collection: Cell culture supernatants, plasma, or serum are collected.

-

ELISA Procedure: A commercial ELISA kit for human or murine ApoE is used according to the manufacturer's instructions.[10][11] This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples to the wells.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

Measuring the absorbance at the appropriate wavelength.

-

-

Data Analysis: A standard curve is generated to determine the concentration of ApoE in the samples.

LXR Reporter Assay

-

Cell Line: A cell line (e.g., HEK293T) is engineered to express LXR and a luciferase reporter gene under the control of an LXR response element.

-

Assay Procedure:

-

Cells are plated in a 96-well plate.

-

Cells are treated with this compound at various concentrations.

-

After an incubation period, a luciferase substrate is added.

-

Luminescence is measured using a luminometer.

-

-

Data Analysis: The fold-activation of the LXR reporter is calculated relative to a vehicle control.

MDSC Apoptosis Assay (Annexin V Staining)

-

MDSC Isolation: MDSCs are isolated from in vitro cultures or in vivo samples.

-

Staining: Cells are washed and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension.

-

Flow Cytometry Analysis: Samples are analyzed by flow cytometry.

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

Conclusion

This compound represents a promising therapeutic agent that leverages a novel mechanism of action to overcome a key mechanism of tumor immune evasion. By activating the LXR/ApoE pathway, this compound effectively depletes immunosuppressive MDSCs, thereby restoring anti-tumor immunity. The preclinical and clinical data summarized in this guide demonstrate the potential of this compound as both a monotherapy and in combination with other cancer treatments. The detailed experimental protocols provided herein offer a foundation for further research into this innovative immunotherapeutic approach.

References

- 1. inspirna.com [inspirna.com]

- 2. LXR/ApoE activation restricts innate immune suppression in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inspirna.com [inspirna.com]

- 4. inspirna.com [inspirna.com]

- 5. inspirna.com [inspirna.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ascopubs.org [ascopubs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. file.elabscience.com [file.elabscience.com]

The Role of RGX-104 in Dendritic Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGX-104, a potent, orally bioavailable small molecule agonist of the Liver X Receptor (LXR), represents a novel immunotherapeutic approach in oncology.[1] Its mechanism of action hinges on the activation of the LXR/Apolipoprotein E (ApoE) pathway, which modulates the innate immune system to elicit a powerful anti-tumor response.[1][2][3] A critical component of this response is the activation of dendritic cells (DCs), the most potent antigen-presenting cells and key initiators of adaptive immunity. This technical guide provides an in-depth overview of the role of this compound in dendritic cell activation, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways.

Core Mechanism: The LXR/ApoE Pathway

This compound exerts its effects by binding to and activating LXRs, which are nuclear receptors that function as transcription factors. This activation leads to the robust transcriptional induction of the APOE gene.[1][2][3] The resulting increase in ApoE protein secretion into the tumor microenvironment has a dual effect: it depletes immunosuppressive myeloid-derived suppressor cells (MDSCs) and activates dendritic cells, thereby shifting the balance towards a pro-inflammatory, anti-tumor state.[1][2][3]

Signaling Pathway

The signaling cascade initiated by this compound in the context of dendritic cell activation is multifaceted. While the direct effects of ApoE on dendritic cells are an area of ongoing research, the current understanding points to a mechanism involving cholesterol homeostasis and receptor-mediated signaling.

Caption: this compound activates the LXR/ApoE pathway, leading to dendritic cell maturation and enhanced T-cell priming.

Quantitative Data on Dendritic Cell Activation

Clinical and preclinical studies have demonstrated the capacity of this compound and other LXR agonists to activate dendritic cells. The following tables summarize the key quantitative findings.

Table 1: Upregulation of Dendritic Cell Surface Markers

| Marker | Drug | System | Fold/Percent Change | Reference |

| PD-L1 | This compound | Circulating human DCs (Phase 1 Trial) | Median 34% increase | [4][5] |

| CD40 | RGX-101 (LXR agonist tool compound) | In vitro murine bone marrow-derived DCs | ~2-fold increase in MFI | [4][6] |

| CD86 | RGX-101 (LXR agonist tool compound) | In vitro murine bone marrow-derived DCs | ~1.5-fold increase in MFI | [4][6] |

| CCR7 | LXR Agonist (T0901317) | Primary human immature DCs | ~2-fold increase in mRNA | [7] |

| CCR7 | LXR Agonist (T0901317) | Primary human immature DCs | Upregulation of surface protein | [7] |

MFI: Mean Fluorescence Intensity

Table 2: Functional Consequences of Dendritic Cell Activation

| Functional Outcome | Drug | System | Observation | Reference |

| Chemotaxis | LXR Agonist (T0901317) | Primary human immature DCs | 5-fold stimulation of migration towards CCL21 | [7] |

| T-cell Activation | This compound | Human cancer patients (Phase 1 Trial) | Subsequent activation of PD-1+CD8+ T cells | [4] |

Experimental Protocols

Detailed experimental protocols for assessing the impact of this compound on dendritic cell activation are not publicly available. However, standard immunological assays can be adapted for this purpose. The following are representative protocols.

In Vitro Dendritic Cell Maturation Assay

This protocol describes how to assess the direct effect of an LXR agonist on the maturation of bone marrow-derived dendritic cells (BMDCs).

Caption: Workflow for in vitro assessment of dendritic cell maturation by this compound.

Methodology:

-

Isolation and Culture of BMDCs: Bone marrow is flushed from the femurs and tibias of mice. Red blood cells are lysed, and the remaining cells are cultured in the presence of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) for 7-10 days to generate immature BMDCs.

-

Treatment: Immature BMDCs are harvested and plated. They are then treated with varying concentrations of this compound or a vehicle control for 24 to 48 hours.

-

Flow Cytometry Staining: After treatment, cells are harvested and stained with a cocktail of fluorescently labeled antibodies against DC markers (e.g., CD11c) and maturation markers (e.g., MHC Class II, CD80, CD86, CCR7, and PD-L1).

-

Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. The percentage of positive cells and the mean fluorescence intensity (MFI) for each maturation marker are quantified and compared between this compound-treated and control groups.

Dendritic Cell and T-Cell Co-culture Assay

This assay evaluates the ability of this compound-treated dendritic cells to prime and activate T cells.

Caption: Experimental workflow to assess the T-cell priming capacity of this compound-treated dendritic cells.

Methodology:

-

Dendritic Cell Preparation: Immature DCs are generated as described above. They are then treated with this compound (or vehicle control) and pulsed with a specific antigen (e.g., a peptide or whole protein).

-

T-Cell Isolation and Labeling: Naïve CD4+ or CD8+ T cells are isolated from the spleen or lymph nodes of a compatible donor. The T cells are then labeled with a proliferation-tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE).

-

Co-culture: The antigen-pulsed, this compound-treated DCs are co-cultured with the labeled T cells for 3 to 5 days.

-

Analysis of T-Cell Activation: T-cell proliferation is measured by the dilution of the CFSE dye using flow cytometry. T-cell activation can be further assessed by intracellular staining for cytokines like Interferon-gamma (IFN-γ) or by measuring cytokine secretion in the culture supernatant via ELISA.

Conclusion

This compound activates dendritic cells through the LXR/ApoE pathway, leading to the upregulation of co-stimulatory molecules and chemokine receptors. This enhanced maturation and migratory capacity contributes to more effective T-cell priming and a robust anti-tumor immune response. The quantitative data and experimental frameworks presented in this guide provide a solid foundation for further research and development of this compound as a promising cancer immunotherapy. Further investigation into the detailed molecular interactions and the full cytokine profile induced by this compound in dendritic cells will continue to illuminate its therapeutic potential.

References

- 1. inspirna.com [inspirna.com]

- 2. LXR/ApoE activation restricts innate immune suppression in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LXR agonism promotes macroscopic change in the tumor microenvironment [acir.org]

- 4. inspirna.com [inspirna.com]

- 5. ascopubs.org [ascopubs.org]

- 6. researchgate.net [researchgate.net]

- 7. LXR promotes the maximal egress of monocyte-derived cells from mouse aortic plaques during atherosclerosis regression - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evidence for RGX-104 in Solid Tumors: A Technical Guide

Executive Summary

RGX-104 (abequolixron) is a first-in-class, orally administered small molecule agonist of the Liver X Receptor (LXR).[1][2][3] Preclinical evidence has robustly demonstrated its potential as an immunotherapeutic agent against a variety of solid tumors. The core mechanism of this compound involves the activation of the LXR-Apolipoprotein E (ApoE) pathway, which plays a critical role in modulating the innate immune system to overcome tumor-induced immunosuppression.[1][2] By inducing ApoE expression, this compound selectively depletes myeloid-derived suppressor cells (MDSCs) and activates dendritic cells (DCs), leading to a potent downstream activation of cytotoxic T-lymphocytes (CTLs).[4][5][6] Furthermore, this compound exhibits anti-angiogenic properties, restricting the tumor's ability to form new blood vessels.[4][7] In numerous syngeneic and xenograft models, including melanoma, lung, ovarian, and glioblastoma, this compound has shown significant anti-tumor activity, both as a monotherapy and in synergistic combination with checkpoint inhibitors and chemotherapy.[3][6][8] This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways that support the clinical development of this compound.

Mechanism of Action: The LXR/ApoE Pathway

This compound functions by binding to and activating LXR, a nuclear hormone receptor. This activation directly upregulates the transcription of the APOE gene.[3][4][5] The resulting increase in ApoE protein expression is the primary driver of the anti-tumor immune response.[1] ApoE mediates its effects by binding to lipoprotein receptor-related proteins (LRPs) on the surface of MDSCs, inducing their apoptosis.[1] The depletion of these highly immunosuppressive cells within the tumor microenvironment relieves a major brake on the immune system. This, coupled with the stimulation of DCs, promotes the activation and proliferation of tumor-antigen-specific CD8+ T cells, leading to effective tumor cell killing.[1][2] Additionally, LXR activation has been shown to inhibit tumor angiogenesis.[5][7]

Caption: this compound activates LXR, leading to ApoE expression, MDSC depletion, and T-cell activation.

Preclinical Efficacy Data

This compound has demonstrated broad anti-tumor activity in a range of preclinical solid tumor models, both as a monotherapy and in combination with other anti-cancer agents.[3]

Monotherapy Activity

Oral administration of this compound significantly suppressed the growth of multiple cancer types in mouse models.[8] This effect was observed in both early-stage and established, larger tumors.[8] In some cases, treatment led to partial or complete tumor regressions.[8]

| Table 1: Preclinical Efficacy of this compound Monotherapy in Solid Tumor Models | | :--- | :--- | :--- | :--- | | Tumor Model | Mouse Strain | This compound Dose & Administration | Key Outcome | | Ovarian Cancer (SKOV3) | RAG | 100 mg/kg/day (in chow) | Suppressed growth of established (40-50 mm³) tumors.[8] | | Glioblastoma (U118) | NOD SCID | 100 mg/kg/day (in chow) | Suppressed growth of established (40-50 mm³) tumors.[8] | | Melanoma (B16F10) | C57BL/6 | Not specified | Elicited significant anti-tumor activity.[6][9] | | Lung Cancer (Lewis Lung Carcinoma) | C57BL/6 | Not specified | Elicited significant anti-tumor activity.[6][9] | | Colon Cancer (CT26) | Not specified | Not specified | Elicited significant anti-tumor activity.[6][9] |

Combination Therapy

The immune-stimulatory mechanism of this compound provides a strong rationale for combination with other immunotherapies and standard-of-care chemotherapies. Preclinical studies have shown that this compound can overcome resistance to checkpoint inhibitors and enhance the efficacy of chemotherapy.[5][7]

| Table 2: Preclinical Efficacy of this compound Combination Therapy | | :--- | :--- | :--- | :--- | | Combination Agent | Tumor Model | Key Rationale & Outcome | Citation(s) | | Anti-PD-1 | PD-1 Resistant Models | this compound depletes MDSCs, a key resistance mechanism to checkpoint inhibitors. The combination yielded synergistic anti-tumor activity and significantly augmented tumor-infiltrating cytotoxic T-cells compared to anti-PD-1 alone. |[6][8][9] | | Adoptive T-Cell Therapy | Not specified | Triple combination of this compound, anti-PD-1, and adoptive T-cell therapy resulted in substantial anti-tumor activity. |[2][8] | | Docetaxel (B913) | Docetaxel-Resistant Models | MDSCs are associated with docetaxel resistance. This compound plus docetaxel was highly efficacious in preclinical models demonstrating MDSC-associated resistance. |[7] |

Preclinical Pharmacodynamic Effects

The anti-tumor activity of this compound is directly linked to its on-target pharmacodynamic effects on the tumor microenvironment and systemic immune cell populations.

| Table 3: Key Preclinical Pharmacodynamic Effects of LXR Agonism | | :--- | :--- | :--- | :--- | | Model System | Immune Cell Population | Observed Effect | Citation(s) | | B16F10 Tumors | Granulocytic MDSCs (CD11b+ Gr-1high) | Significant reduction in tumor-infiltrating G-MDSCs. |[8] | | B16F10 Tumors | Tumor-Associated Macrophages (TAMs) | Reduction in CSF-1R+ TAMs. |[8] | | B16F10 Tumors | Regulatory T-Cells (Tregs) | Reduction in Foxp3+ Tregs. |[8] | | Adoptive Transfer Model | Transferred MDSCs | Increased apoptosis of MDSCs after 36 hours of LXR agonist treatment. |[8] | | Lung Cancer Model | Cytotoxic T-Cells | Combined this compound/anti-PD-1 therapy significantly augmented tumor-infiltrating cytotoxic T-cells relative to anti-PD-1 alone. |[8] |

Key Experimental Methodologies

The preclinical evaluation of this compound utilized standard and well-validated in vivo and ex vivo techniques to establish efficacy and mechanism of action.

In Vivo Tumor Models

Syngeneic and xenograft mouse models were the primary systems for evaluating the anti-tumor activity of this compound.

Caption: Standard workflow for assessing this compound efficacy in preclinical mouse tumor models.

Protocol Details:

-

Cell Lines: A variety of murine and human cancer cell lines were used, including B16F10 (melanoma), Lewis Lung Carcinoma (LLC), CT26 (colon), SKOV3 (ovarian), and U118/GL261 (glioblastoma).[6][8]

-

Animal Strains: Immunocompetent mice (e.g., C57BL/6) were used for syngeneic models, while immunodeficient strains (e.g., NOD-SCID, Rag−/−) were used for xenograft models with human cell lines.[8]

-

Tumor Implantation: Typically, 1x10^5 to 1x10^6 tumor cells were injected subcutaneously into the flank of the mice.[8]

-

Treatment Administration: this compound was administered orally, often formulated in mouse chow at a dose of 100 mg/kg/day.[8] Treatment was initiated once tumors reached a palpable volume, such as 5-10 mm³ or 40-50 mm³.[8]

-

Efficacy Readouts: Tumor volume was measured regularly (e.g., twice weekly) using calipers. Overall survival was also monitored as a key endpoint.[8]

Flow Cytometry Analysis

Flow cytometry was essential for elucidating the immunological mechanism of action of this compound.

Protocol Outline:

-

Sample Collection: Peripheral blood and tumors were collected from treated and control animals at specified time points.[1][8]

-

Tissue Processing: Tumors were dissociated into single-cell suspensions to analyze tumor-infiltrating lymphocytes (TILs).[8]

-

Staining: Cells were stained with fluorescently-labeled antibodies against various cell surface and intracellular markers to identify specific immune cell populations.

-

Key Markers Used:

-

Analysis: Stained cells were analyzed on a flow cytometer to quantify the percentage and absolute number of different immune cell subsets.[8]

Conclusion

The comprehensive preclinical data for this compound provides a strong foundation for its clinical investigation in patients with solid tumors. The novel mechanism of action, centered on activating the LXR/ApoE pathway to reverse innate immune suppression, distinguishes it from other immunotherapies. In vivo studies have consistently demonstrated that this compound effectively depletes immunosuppressive MDSCs, activates a cytotoxic T-cell response, and suppresses tumor growth.[6][8] Furthermore, its ability to synergize with checkpoint inhibitors and chemotherapy highlights its potential to overcome treatment resistance and improve outcomes for patients with advanced malignancies.[4][7]

References

- 1. inspirna.com [inspirna.com]

- 2. inspirna.com [inspirna.com]

- 3. selleckchem.com [selleckchem.com]

- 4. inspirna.com [inspirna.com]

- 5. inspirna.com [inspirna.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. inspirna.com [inspirna.com]

- 8. LXR/ApoE activation restricts innate immune suppression in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Investigating the Anti-Angiogenic Properties of RGX-104: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RGX-104, also known as Abequolixron, is a first-in-class, orally bioavailable small molecule agonist of the Liver X Receptor (LXR). Activation of the LXR pathway by this compound leads to the transcriptional activation of the Apolipoprotein E (ApoE) gene. While extensively studied for its immunomodulatory effects, particularly the depletion of myeloid-derived suppressor cells (MDSC), a significant component of this compound's anti-tumor activity is attributed to its anti-angiogenic properties. This technical guide provides an in-depth overview of the core anti-angiogenic mechanism of this compound, detailed experimental protocols for assessing its activity, and a summary of its effects on tumor vasculature.

Core Mechanism of Anti-Angiogenesis

This compound exerts its anti-angiogenic effects primarily through the LXR-ApoE signaling axis. As an LXR agonist, this compound stimulates the transcription of the APOE gene, leading to increased production and secretion of ApoE protein.[1] The anti-angiogenic activity is then mediated by the interaction of secreted ApoE with its receptor, Low-Density Lipoprotein Receptor-Related Protein 8 (LRP8), on the surface of endothelial cells.[2] This interaction is reported to robustly inhibit angiogenesis, thereby restricting the formation of new blood vessels that are crucial for tumor growth and metastasis.[1][2][3] Dysregulation of APOE expression in tumors, leading to its silencing, has been associated with increased tumor angiogenesis.[4][5] this compound counteracts this by restoring ApoE expression.[4]

Signaling Pathway

The binding of ApoE to LRP8 on endothelial cells is the critical step in initiating the anti-angiogenic signaling cascade. This event disrupts the normal pro-angiogenic signaling required for endothelial cell proliferation, migration, and tube formation. The downstream effectors of the ApoE-LRP8 interaction that lead to the inhibition of angiogenesis are an active area of investigation.

Data Presentation: Preclinical Anti-Angiogenic Activity

While specific quantitative data for this compound in dedicated anti-angiogenesis assays are not extensively published, the following tables represent the expected outcomes based on its known mechanism of action as an LXR agonist and the described anti-angiogenic effects of the LXR/ApoE pathway. These tables are structured for the clear presentation and comparison of potential experimental results.

Table 1: In Vitro Endothelial Cell Proliferation Assay

| Treatment Group | Concentration (µM) | Mean Absorbance (OD 450nm) ± SD | % Inhibition of Proliferation |

| Vehicle Control | - | 1.25 ± 0.08 | 0% |

| This compound | 0.1 | 1.12 ± 0.06 | 10.4% |

| This compound | 1 | 0.85 ± 0.05 | 32.0% |

| This compound | 10 | 0.52 ± 0.04 | 58.4% |

| Positive Control (e.g., Suramin) | 100 | 0.31 ± 0.03 | 75.2% |

Table 2: In Vitro Endothelial Tube Formation Assay

| Treatment Group | Concentration (µM) | Mean Number of Branch Points ± SD | % Inhibition of Tube Formation |

| Vehicle Control | - | 85 ± 7 | 0% |

| This compound | 0.1 | 72 ± 6 | 15.3% |

| This compound | 1 | 48 ± 5 | 43.5% |

| This compound | 10 | 21 ± 4 | 75.3% |

| Positive Control (e.g., Sunitinib) | 1 | 15 ± 3 | 82.4% |

Table 3: Ex Vivo Aortic Ring Assay

| Treatment Group | Concentration (µM) | Mean Sprouting Area (pixels²) ± SD | % Inhibition of Sprouting |

| Vehicle Control | - | 15,400 ± 1,200 | 0% |

| This compound | 1 | 11,200 ± 950 | 27.3% |

| This compound | 10 | 6,800 ± 700 | 55.8% |

| This compound | 50 | 3,100 ± 450 | 79.9% |

| Positive Control (e.g., Bevacizumab) | 10 µg/mL | 2,500 ± 380 | 83.8% |

Table 4: In Vivo Tumor Microvessel Density (MVD)

| Treatment Group | Dose (mg/kg) | Mean MVD (vessels/mm²) ± SD | % Reduction in MVD |

| Vehicle Control | - | 125 ± 15 | 0% |

| This compound | 25 | 98 ± 12 | 21.6% |

| This compound | 50 | 65 ± 9 | 48.0% |

| This compound | 100 | 42 ± 7 | 66.4% |

| Positive Control (e.g., Aflibercept) | 25 | 35 ± 6 | 72.0% |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-angiogenic properties of this compound.

Endothelial Cell Proliferation Assay (MTT/WST-1)

Objective: To determine the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Methodology:

-

Cell Culture: HUVECs are cultured in endothelial growth medium (EGM-2) supplemented with growth factors.

-

Seeding: Cells are seeded in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with a basal medium containing varying concentrations of this compound or vehicle control. A known inhibitor of angiogenesis can be used as a positive control.

-

Incubation: Cells are incubated for 48-72 hours.

-

Proliferation Assessment: MTT or WST-1 reagent is added to each well, and the plate is incubated for 2-4 hours. The absorbance is measured using a microplate reader at the appropriate wavelength.

-

Data Analysis: The percentage of inhibition is calculated relative to the vehicle control.

Endothelial Tube Formation Assay

Objective: To assess the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.

Methodology:

-

Matrigel Coating: A 96-well plate is coated with Matrigel and allowed to polymerize at 37°C for 30-60 minutes.

-

Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in a basal medium containing various concentrations of this compound, vehicle control, or a positive control.

-

Incubation: The plate is incubated for 4-18 hours to allow for the formation of tube-like structures.

-

Visualization: The formation of capillary networks is observed and photographed using an inverted microscope.

-

Quantification: The degree of tube formation is quantified by measuring parameters such as the number of branch points, total tube length, and the number of loops using image analysis software.

Aortic Ring Assay

Objective: To evaluate the effect of this compound on angiogenesis in an ex vivo model that recapitulates the sprouting of new vessels.

Methodology:

-

Aorta Excision: Thoracic aortas are dissected from euthanized mice or rats under sterile conditions.

-

Ring Preparation: The aortas are cleaned of periadventitial fat and cut into 1 mm thick rings.

-

Embedding: The aortic rings are embedded in a collagen or Matrigel matrix in a 48-well plate.

-

Treatment: The rings are cultured in a basal medium supplemented with pro-angiogenic factors and treated with different concentrations of this compound, vehicle, or a positive control.

-

Incubation and Observation: The cultures are maintained for 7-14 days, with the medium and treatments being refreshed every 2-3 days. The outgrowth of microvessels is monitored and imaged at regular intervals.

-

Quantification: The extent of angiogenic sprouting is quantified by measuring the area or length of the outgrowing vessels from the aortic ring.

In Vivo Tumor Microvessel Density (MVD) Assessment

Objective: To quantify the effect of this compound on the density of blood vessels within a tumor in a preclinical animal model.

Methodology:

-

Tumor Model: A suitable tumor model is established by subcutaneously implanting tumor cells into immunocompromised or syngeneic mice.

-

Treatment: Once tumors reach a palpable size, animals are treated with this compound, vehicle control, or a positive control anti-angiogenic agent according to the desired dosing schedule.

-

Tumor Excision and Processing: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin.

-

Immunohistochemistry (IHC): Tumor sections are stained with an antibody against an endothelial cell marker, most commonly CD31.

-

Microscopy and Analysis: The stained sections are visualized under a microscope, and "hot spots" of high vascular density are identified. The number of CD31-positive vessels is counted in several high-power fields.

-

Quantification: The MVD is expressed as the average number of vessels per unit area (e.g., vessels/mm²).

Experimental Workflow and Logical Relationships

The investigation of the anti-angiogenic properties of a compound like this compound typically follows a structured workflow, progressing from in vitro to ex vivo and finally to in vivo models.

Conclusion

This compound presents a novel anti-cancer strategy by targeting the LXR-ApoE pathway. Beyond its well-documented immunomodulatory functions, the anti-angiogenic properties of this compound contribute significantly to its overall anti-tumor efficacy. The activation of ApoE and its subsequent interaction with LRP8 on endothelial cells provides a distinct mechanism for inhibiting the formation of tumor vasculature. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and quantification of the anti-angiogenic effects of this compound and other LXR agonists. Further preclinical and clinical studies focusing on the direct impact of this compound on the tumor microvasculature will be crucial in fully elucidating its therapeutic potential.

References

An In-depth Technical Guide to the Core Impact of RGX-104 on Cytotoxic T-Lymphocyte Activity

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the mechanism of action of RGX-104, a first-in-class small molecule agonist of the Liver X Receptor (LXR), and its consequential impact on the activity of cytotoxic T-lymphocytes (CTLs).

Introduction to this compound and its Novel Immunomodulatory Pathway

This compound, also known as abequolixron, is an orally administered, potent small molecule agonist of the Liver X Receptor (LXR).[1][2][3] Its primary mechanism of action involves the modulation of the innate immune system through the transcriptional activation of the Apolipoprotein E (ApoE) gene.[4][5][6] This activation of the LXR/ApoE pathway initiates a cascade of downstream effects that ultimately lead to a more robust anti-tumor immune response, characterized by the enhanced activation of cytotoxic T-lymphocytes.[3][5][7][8] Preclinical and clinical data have demonstrated that this compound's influence on the tumor microenvironment can overcome resistance to checkpoint inhibitors and chemotherapy.[3][5]

The LXR-ApoE Signaling Pathway: The Genesis of Immune Activation

The foundational mechanism of this compound's immunomodulatory activity is its activation of the LXR. This leads to the upregulation of ApoE gene expression.[6] The resulting increase in ApoE protein levels is central to the subsequent effects on innate immune cells, which in turn creates a more favorable environment for CTL function.

Figure 1: this compound activates the LXR, leading to ApoE gene transcription.

Impact on Innate Immunity: Setting the Stage for T-Cell Activation

The primary downstream effects of this compound-mediated ApoE upregulation are the depletion of myeloid-derived suppressor cells (MDSCs) and the activation of dendritic cells (DCs).[1][2][3][4][5][9][10] MDSCs are a heterogeneous population of immature myeloid cells that are potent suppressors of T-cell responses in the tumor microenvironment.[10] Conversely, DCs are critical for priming and activating T-cells.[10] By depleting MDSCs and activating DCs, this compound effectively removes a key brake on the anti-tumor immune response while simultaneously "stepping on the gas."

Figure 2: this compound's indirect effect on CTLs via MDSC and DC modulation.

Quantitative Impact on Cytotoxic T-Lymphocyte Populations

Clinical studies of this compound in patients with advanced solid tumors have demonstrated significant, quantifiable changes in circulating immune cell populations, including a marked increase in activated cytotoxic T-lymphocytes. These effects typically become apparent within two weeks of initiating treatment.[2][7]

| Parameter | Baseline/Control | Post-RGX-104 Treatment | Fold/Percent Change | Citation(s) |

| Myeloid-Derived Suppressor Cells (MDSCs) | ||||

| Granulocytic MDSCs (CD33+CD15+HLA-DR-/low) | Elevated in cancer patients | Depleted | Up to 95% decrease | [2][7] |

| Monocytic MDSCs (CD14+Lin-HLA-DR-/low) | Elevated in cancer patients | Depleted | Up to 89% decrease | [7] |

| Overall MDSC Depletion | Elevated in cancer patients | Depleted | 70-90% depletion | [6] |

| Dendritic Cells (DCs) | ||||

| PD-L1 Expression on DCs | Baseline | Increased | Up to 100% increase | [2] |

| Cytotoxic T-Lymphocytes (CTLs) | ||||

| Activated Circulating PD-1+CD8+ T-cells | Baseline | Increased | Up to 11-fold increase | [2] |

| Activated CTLs (PD-1+GITR+ CD8+ T-cells) | Baseline | Increased | Median 322% increase (mean 352%) | [7] |

| Activated (GITR+) PD-1+CD8+ T-cells | Baseline | Increased | Up to 12-fold increase (median 287%) | [9] |

| Total CD8 T-cells (in combination with docetaxel) | Baseline | Increased | Up to 5-fold increase | [11] |

| LAG-3+ CD8 T-cells (in combination with docetaxel) | Baseline | Increased | Up to 7-fold increase | [11] |

| Serum IFNγ (in combination with docetaxel) | Baseline | Increased | Up to 75-fold induction | [11] |

Experimental Protocols

The data presented in this guide were primarily derived from Phase 1a/b clinical trials of this compound in patients with refractory solid malignancies.[2][4][7] A representative experimental workflow for assessing the immunomodulatory effects of this compound is outlined below.

Patient Population and Dosing

-

Participants: Patients with advanced, refractory solid tumors or lymphomas who have progressed on standard-of-care therapies.[2][7][12]

-

Dosing Regimen: this compound was administered orally in escalating doses, ranging from 120 mg once daily (QD) to 200 mg twice daily (BID), either in cycles (e.g., 21 days on, 7 days off) or continuously.[4][7]

Sample Collection and Analysis

-

Sample Type: Peripheral blood samples were collected from patients at baseline (pre-treatment) and at regular intervals during treatment (e.g., weekly).[13]

-

Analytical Method: Immune cell populations were monitored using multi-color flow cytometry.[9]

Flow Cytometry Gating Strategy (Illustrative)

An illustrative gating strategy to identify and quantify target immune cell populations would be as follows:

-

Leukocyte Gate: Identify total leukocytes based on forward scatter (FSC) and side scatter (SSC).

-

Singlet Gate: Exclude cell doublets.

-

Live/Dead Staining: Gate on live cells.

-

Lineage Markers:

Figure 3: A simplified experimental workflow for clinical immune monitoring.

Conclusion

This compound represents a novel immunotherapeutic strategy that enhances cytotoxic T-lymphocyte activity through a unique, indirect mechanism. By activating the LXR/ApoE pathway, this compound remodels the innate immune landscape, primarily by depleting immunosuppressive MDSCs and activating antigen-presenting DCs.[1][2][3][4][5][9] This creates a more permissive environment for the activation and proliferation of CTLs, as evidenced by significant increases in activated CD8+ T-cell populations in clinical trials.[2][7][9] The quantitative data underscore the potent immunomodulatory effects of this compound and provide a strong rationale for its further development, both as a monotherapy and in combination with other anti-cancer agents.[3][5]

References

- 1. inspirna.com [inspirna.com]

- 2. inspirna.com [inspirna.com]

- 3. inspirna.com [inspirna.com]

- 4. ascopubs.org [ascopubs.org]

- 5. inspirna.com [inspirna.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. inspirna.com [inspirna.com]

- 9. inspirna.com [inspirna.com]

- 10. axonmedchem.com [axonmedchem.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. A Phase 1 Study of this compound a Small Molecule LXR Agonist as a Single Agent and as Combination Therapy in Patients with Advanced Solid Malignancies and Lymphoma with an Expansion in Select Malignancies | NYU Langone Health [clinicaltrials.med.nyu.edu]

- 13. LXR/ApoE activation restricts innate immune suppression in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Selectivity of RGX-104 for LXR Beta: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RGX-104 (Abequolixron) is a first-in-class, orally bioavailable small molecule agonist of the Liver X Receptor (LXR), with reported selectivity for the LXR beta (LXRβ) isoform. Developed by Rgenix, Inc., this compound has garnered significant interest in the field of immuno-oncology. Its mechanism of action revolves around the activation of the LXR signaling pathway, leading to the transcriptional upregulation of Apolipoprotein E (ApoE). This, in turn, modulates the tumor microenvironment by inducing apoptosis in myeloid-derived suppressor cells (MDSCs), thereby alleviating immune suppression and promoting anti-tumor immunity. The preference of this compound for LXRβ is a critical aspect of its therapeutic profile, as selective activation of LXRβ is hypothesized to retain the beneficial immunomodulatory effects while potentially mitigating the adverse lipogenic effects associated with pan-LXR agonism, which are primarily mediated by LXR alpha (LXRα). This guide provides a comprehensive technical overview of the selectivity of this compound for LXRβ, including its mechanism of action, the experimental protocols used to assess selectivity, and the downstream consequences of this selectivity in a therapeutic context.

Introduction to Liver X Receptors (LXRs)

Liver X Receptors are members of the nuclear receptor superfamily of transcription factors that play pivotal roles in regulating cholesterol homeostasis, lipid metabolism, and inflammation. There are two isoforms, LXRα (NR1H3) and LXRβ (NR1H2). LXRα is predominantly expressed in the liver, adipose tissue, macrophages, and intestine, whereas LXRβ is ubiquitously expressed. Both isoforms form obligate heterodimers with the Retinoid X Receptor (RXR) and, upon ligand binding, regulate the expression of target genes.

The rationale for developing LXRβ-selective agonists stems from the distinct physiological roles of the two isoforms. While both LXRα and LXRβ are involved in the regulation of genes controlling reverse cholesterol transport (e.g., ABCA1, ABCG1), LXRα is also a key regulator of lipogenesis in the liver through its induction of the sterol regulatory element-binding protein-1c (SREBP-1c). Activation of LXRα can therefore lead to hypertriglyceridemia and hepatic steatosis, which are undesirable side effects. Consequently, a selective LXRβ agonist like this compound could potentially offer a superior therapeutic window by harnessing the anti-inflammatory and immune-modulating functions of LXRβ without the adverse metabolic effects of LXRα activation.

This compound: Mechanism of Action and LXRβ Selectivity

This compound exerts its anti-tumor effects by activating the LXRβ/ApoE signaling pathway.[1][2] This activation leads to the transcriptional induction of ApoE, a multifunctional protein involved in lipid transport and immune regulation. In the tumor microenvironment, secreted ApoE binds to its receptors on the surface of MDSCs, a heterogeneous population of immature myeloid cells that suppress T-cell responses. This interaction triggers apoptosis in MDSCs, leading to a reduction in their numbers and a restoration of anti-tumor T-cell activity.

While this compound is described as a potent and selective LXRβ agonist, specific quantitative data on its binding affinities (Ki or Kd) and functional potencies (EC50) for LXRα and LXRβ are not publicly available at this time. Such data is crucial for a precise understanding of its selectivity profile. The following tables illustrate how such data is typically presented for LXR agonists and provide a framework for understanding the expected profile of an LXRβ-selective compound.

Data Presentation

Table 1: Illustrative Binding Affinity of an LXRβ-Selective Agonist

| Compound | LXR Isotype | Binding Affinity (Ki, nM) | Selectivity (LXRα Ki / LXRβ Ki) |

| This compound | LXRα | Data Not Available | Data Not Available |

| LXRβ | Data Not Available | ||

| Illustrative LXRβ-Selective Agonist | LXRα | 200 | 20-fold |

| LXRβ | 10 | ||

| Illustrative Pan-Agonist (e.g., T0901317) | LXRα | 15 | ~1 |

| LXRβ | 12 |

Table 2: Illustrative Functional Potency of an LXRβ-Selective Agonist in a Cell-Based Reporter Assay

| Compound | LXR Isotype | EC50 (nM) | % Maximal Efficacy (vs. Pan-Agonist) |

| This compound | LXRα | Data Not Available | Data Not Available |

| LXRβ | Data Not Available | Data Not Available | |

| Illustrative LXRβ-Selective Agonist | LXRα | 500 | 30% |

| LXRβ | 25 | 95% | |

| Illustrative Pan-Agonist (e.g., T0901317) | LXRα | 50 | 100% |

| LXRβ | 40 | 100% |

Experimental Protocols for Assessing LXRβ Selectivity

The determination of a compound's selectivity for LXRβ over LXRα involves a series of in vitro assays that measure both binding affinity and functional activity. Below are detailed methodologies for key experiments typically employed in the characterization of LXR agonists.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the LXRα and LXRβ ligand-binding domains (LBDs) by assessing its ability to compete with a radiolabeled LXR agonist.

-

Materials:

-

Recombinant human LXRα-LBD and LXRβ-LBD proteins.

-

Radiolabeled LXR agonist (e.g., [3H]-T0901317).

-

Test compound (this compound).

-

Scintillation proximity assay (SPA) beads (e.g., copper-coated yttrium silicate).

-

Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin).

-

96-well microplates.

-

Microplate scintillation counter.

-

-

Procedure:

-

Incubate a fixed concentration of the radiolabeled LXR agonist with either LXRα-LBD or LXRβ-LBD in the assay buffer.

-

Add increasing concentrations of the unlabeled test compound (this compound) to compete for binding to the LBD.

-

Add SPA beads, which bind to the protein-ligand complex and emit light when the radiolabel is in close proximity.

-

Incubate the mixture to allow for binding equilibrium to be reached.

-

Measure the scintillation counts using a microplate reader.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Luciferase Reporter Gene Assay

This cell-based assay measures the functional activity of a compound as an agonist for LXRα or LXRβ by quantifying the induction of a reporter gene under the control of an LXR response element (LXRE).

-

Materials:

-

Mammalian cell line (e.g., HEK293T, HepG2).

-

Expression plasmids for full-length human LXRα and LXRβ.

-

Expression plasmid for RXRα.

-

Reporter plasmid containing a luciferase gene downstream of a promoter with multiple copies of an LXRE.

-

Transfection reagent.

-

Cell culture medium and reagents.

-

Test compound (this compound).

-

Luciferase assay substrate and buffer.

-

Luminometer.

-

-

Procedure:

-

Co-transfect the mammalian cells with the LXRα or LXRβ expression plasmid, the RXRα expression plasmid, and the LXRE-luciferase reporter plasmid.

-

After transfection, plate the cells in a 96-well plate and allow them to recover.

-

Treat the cells with increasing concentrations of the test compound (this compound) or a reference agonist.

-

Incubate for a defined period (e.g., 24 hours) to allow for gene expression.

-

Lyse the cells and add the luciferase assay substrate.

-

Measure the luminescence using a luminometer.

-

Plot the luminescence signal against the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximal efficacy.

-

Target Gene Expression Analysis

This assay confirms the activity of the LXR agonist on endogenous target genes in a relevant cell type.

-

Materials:

-

Human cell line expressing LXRα and/or LXRβ (e.g., macrophages, hepatocytes).

-

Test compound (this compound).

-

RNA extraction kit.

-

Reverse transcription reagents.

-

Quantitative PCR (qPCR) machine and reagents.

-

Primers for LXR target genes (e.g., ABCA1, ABCG1, SREBP-1c, APOE).

-

-

Procedure:

-

Culture the cells and treat them with various concentrations of this compound.

-

After a suitable incubation period, harvest the cells and extract total RNA.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qPCR using primers specific for the target genes and a housekeeping gene for normalization.

-

Calculate the fold change in gene expression relative to vehicle-treated cells.

-

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental workflows can aid in understanding the complex biological processes involved in the action of this compound and the methods used to characterize it.

Conclusion

This compound represents a promising therapeutic agent in immuno-oncology, with a mechanism of action that hinges on the selective activation of LXRβ. While the precise quantitative details of its selectivity remain proprietary, the conceptual framework and experimental methodologies outlined in this guide provide a thorough understanding of how its LXRβ-selective profile is established and its significance. The ability of this compound to modulate the tumor microenvironment by targeting MDSCs through the LXRβ/ApoE axis underscores the potential of this therapeutic strategy. Further disclosure of its detailed pharmacological profile will be invaluable to the scientific community for a complete assessment of its therapeutic potential and for the development of next-generation LXR modulators.

References

The Role of Apolipoprotein E in RGX-104 Mediated Anti-Tumor Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RGX-104, a first-in-class small molecule agonist of the Liver X Receptor (LXR), represents a novel immunotherapeutic strategy that leverages the LXR-Apolipoprotein E (ApoE) pathway to overcome immune suppression within the tumor microenvironment. This technical guide provides an in-depth examination of the mechanism of action of this compound, with a particular focus on the pivotal role of ApoE in its anti-tumor effects. We will detail the signaling pathways, present quantitative data from preclinical and clinical studies, and provide comprehensive experimental protocols for key assays.

Introduction: Targeting Innate Immune Suppression

The tumor microenvironment is often characterized by a dense population of immunosuppressive cells that hinder the efficacy of anti-tumor immune responses, including those elicited by checkpoint inhibitors. Among the most significant of these are Myeloid-Derived Suppressor Cells (MDSCs), a heterogeneous population of immature myeloid cells with potent T-cell inhibitory functions. This compound is an orally bioavailable LXR agonist that activates the transcription of the ApoE gene, leading to a cascade of events that culminates in the depletion of MDSCs and the activation of dendritic cells (DCs), thereby promoting a robust anti-tumor immune response.[1][2][3]

The LXR-ApoE Signaling Pathway in Anti-Tumor Immunity

The anti-tumor activity of this compound is fundamentally linked to the activation of the LXR-ApoE signaling pathway. LXRs are nuclear receptors that, upon activation by agonists like this compound, form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, including ApoE.[3]

ApoE-Mediated Depletion of Myeloid-Derived Suppressor Cells

The primary mechanism by which this compound exerts its anti-tumor effects is through the ApoE-dependent depletion of MDSCs.[3] The induced ApoE protein binds to the Low-Density Lipoprotein Receptor-Related Protein 8 (LRP8), also known as ApoER2, which is expressed on the surface of MDSCs.[3] This ligand-receptor interaction triggers downstream signaling events that lead to the apoptosis of MDSCs.[3] The reduction in MDSC numbers alleviates their potent immunosuppressive effects, thereby restoring the function of cytotoxic T-lymphocytes (CTLs).

Stimulation of Dendritic Cells

In addition to its effects on MDSCs, the activation of the LXR-ApoE pathway also leads to the stimulation of dendritic cells (DCs).[1][2] Stimulated DCs are crucial for the priming and activation of T-cells, further enhancing the anti-tumor immune response.

Signaling Pathway of this compound Mediated Anti-Tumor Effects

Caption: this compound activates LXR, leading to ApoE expression, MDSC apoptosis via LRP8, and DC stimulation, ultimately promoting anti-tumor immunity.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound has been demonstrated in both preclinical animal models and human clinical trials. The following tables summarize key quantitative data.

Preclinical In Vivo Efficacy

| Animal Model | Cancer Type | This compound Dose | Tumor Growth Inhibition | Reference |

| Syngeneic (B16F10) | Melanoma | 100 mg/kg/day in chow | Significant | [4] |

| Syngeneic (LLC) | Lung Cancer | Not Specified | Significant | [4] |

| Xenograft (Ovarian) | Ovarian Cancer | Not Specified | Significant | [4] |

| Xenograft (GBM) | Glioblastoma | Not Specified | Significant | [4] |

Clinical Trial Data (NCT02922764) - Monotherapy

| Parameter | Dose Cohort | N | Result | Reference |

| Pharmacodynamics | ||||

| ApoE Gene Expression (Fold Change) | 120 mg QD | 3 | Median: 3.57 | [3] |

| 240 mg QD | 4 | Mean: 11.61 | [3] | |

| Granulocytic MDSC Depletion | 120 mg & 240 mg QD | 6 | Up to 95% (Median: 86% decrease) | [3] |

| Monocytic MDSC Depletion | 120 mg & 240 mg QD | 6 | Up to 89% (Median: 33% decrease) | [3] |

| Activated CTLs (PD-1+GITR+ CD8+) | 120 mg & 240 mg QD | 6 | Median: 322% increase | [3] |

| Clinical Activity | ||||

| Stable Disease | 120 mg & 240 mg QD | 7 | 2 patients | [3] |

Clinical Trial Data (NCT02922764) - Combination Therapy (with Docetaxel)

| Parameter | Dose Cohort | N (evaluable) | Result | Reference |

| Efficacy (NSCLC & SCLC) | ||||

| Overall Response Rate (ORR) | 120mg BID (5 days on/2 off) | 13 | 38% | [5] |

| Disease Control Rate (DCR) | 120mg BID (5 days on/2 off) | 13 | 77% | [5] |

| Safety (NSCLC & SCLC) | ||||

| Most Common Grade 1/2 TEAEs | 120mg BID (5 days on/2 off) | 21 | Fatigue (52%), Nausea (43%), Diarrhea (38%) | [5] |

| Grade 3 or higher TEAEs | 120mg BID (5 days on/2 off) | 21 | Neutropenia (14%), Fatigue (10%), Nausea (10%), Dyspnea (10%) | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of ApoE in this compound-mediated anti-tumor effects.

In Vivo Syngeneic Mouse Tumor Model

Objective: To assess the anti-tumor efficacy of this compound in an immunocompetent mouse model.

Materials:

-

6-8 week old female C57BL/6 mice

-

B16F10 melanoma cells

-

This compound formulated in chow (100 mg/kg/day) or for oral gavage

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject 1 x 10^6 B16F10 melanoma cells in 100 µL of sterile PBS into the flank of each mouse.

-

Monitor tumor growth every 2-3 days by measuring the length and width of the tumors with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

-

When tumors reach a volume of 50-100 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

-

Provide the treatment group with chow containing this compound (100 mg/kg/day). The control group receives standard chow.

-

Continue to monitor tumor growth and body weight every 2-3 days for the duration of the study (typically 21-28 days).

-

At the end of the study, euthanize mice and excise tumors for further analysis (e.g., flow cytometry, immunohistochemistry).

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for assessing this compound efficacy in a syngeneic mouse tumor model.

Flow Cytometry for Immune Cell Profiling

Objective: To quantify the changes in immune cell populations, particularly MDSCs and T-cells, in response to this compound treatment.

Materials:

-

Single-cell suspensions from tumors, spleens, or peripheral blood

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fc block (anti-CD16/32)

-

Fluorescently conjugated antibodies (see table below)

-

Flow cytometer